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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical

research and drug development. For a molecule such as 2-Bromo-3-hydroxybenzaldehyde,

a versatile building block in organic synthesis, unambiguous confirmation of its structure is

paramount. This guide provides a comparative overview of the primary analytical methods used

for this purpose, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Data
Comparison
The following table summarizes the expected and reported data from key analytical techniques

for 2-Bromo-3-hydroxybenzaldehyde and its close isomers. This comparative data is crucial

for researchers to validate their own experimental findings.
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Analytical
Technique

Parameter
2-Bromo-3-
hydroxybenzal
dehyde

Comparative
Data
(Analogues)

Key Structural
Insights

¹H NMR
Chemical Shift

(δ)

Aldehyde CHO:

~10.3 ppm (s)

Aromatic CH:

7.2-7.6 ppm (m)

Hydroxyl OH:

~5.9 ppm (s,

broad)

4-Bromo-2-

hydroxybenzalde

hyde: Aldehyde

CHO: ~9.85 ppm

(s) Aromatic CH:

6.94-7.50 ppm

(d, dd) Hydroxyl

OH: ~11.01 ppm

(s)[1]

The number,

splitting pattern,

and chemical

shifts of the

aromatic protons

confirm the

substitution

pattern on the

benzene ring.

The downfield

shift of the

aldehyde proton

is characteristic.

¹³C NMR
Chemical Shift

(δ)

No direct data

found

4-Bromo-2-

hydroxybenzalde

hyde (Expected):

Aldehyde C=O:

~196.5 ppm

Aromatic C-OH:

~161 ppm

Aromatic C-Br:

~110-120 ppm

Other Aromatic

C: 120-140

ppm[1]

The chemical

shift of the

carbonyl carbon

is highly

diagnostic. The

number of

signals in the

aromatic region

confirms the

number of non-

equivalent

carbons.

Infrared (IR)

Spectroscopy

Wavenumber

(cm⁻¹)

No direct data

found

Substituted

Benzaldehydes

(Typical): O-H

stretch

(hydroxyl): 3200-

3400 (broad) C-

H stretch

(aromatic): 3000-

The presence of

a strong carbonyl

(C=O) absorption

and a broad

hydroxyl (O-H)

band are key

indicators. The

aldehyde C-H
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3100 C-H stretch

(aldehyde):

2700-2900 (two

bands) C=O

stretch

(aldehyde):

1650-1700

(strong)[2] C=C

stretch

(aromatic): 1550-

1600 C-Br

stretch: 1000-

1100

stretch is also a

useful diagnostic

feature.

Mass

Spectrometry

(MS)

Mass-to-charge

(m/z)

Molecular Ion

[M]⁺: 200/202

(approx. 1:1

ratio)

Brominated

Benzaldehydes

(Expected):

Characteristic

M/M+2 isotope

pattern for

bromine.

Fragmentation

by loss of H (M-

1), CHO (M-29),

and Br.[2][3]

The presence of

the characteristic

isotopic pattern

for bromine in

the molecular ion

peak is definitive

evidence for the

presence of a

single bromine

atom.

X-ray

Crystallography

Crystal System &

Space Group

CCDC Number:

234067[4]

3-Bromo-2-

hydroxybenzalde

hyde: Monoclinic,

P2₁/c

Provides the

unambiguous

three-

dimensional

structure of the

molecule in the

solid state,

including bond

lengths, bond

angles, and

intermolecular

interactions.
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Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality,

reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified 2-Bromo-3-hydroxybenzaldehyde in approximately 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR

tube.

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field spectrometer.

Use a standard single-pulse experiment with a 30° or 45° pulse angle.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence.

Set the spectral width to an appropriate range (e.g., 0-220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent disk.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder or the clean ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands for the functional groups present in the

molecule.

Compare the obtained spectrum with reference spectra of similar compounds.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile compound like 2-Bromo-3-hydroxybenzaldehyde, Gas Chromatography-

Mass Spectrometry (GC-MS) is a suitable technique.
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Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI) source can be used.

Ionization:

Electron Ionization (EI) is commonly used in GC-MS and will produce characteristic

fragmentation patterns.

ESI and APCI are softer ionization techniques that will likely show a prominent molecular

ion peak.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Data Analysis:

Identify the molecular ion peak and look for the characteristic 1:1 ratio of the M and M+2

peaks, indicative of a single bromine atom.

Analyze the fragmentation pattern to identify characteristic losses (e.g., -CHO, -Br).

Single-Crystal X-ray Diffraction
Crystal Growth:

Grow single crystals of 2-Bromo-3-hydroxybenzaldehyde of suitable size and quality,

typically by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection:

Mount a suitable single crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or

Cu Kα radiation.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of reflection intensities.
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Solve the crystal structure using direct methods or other suitable techniques.

Refine the structural model against the experimental data to obtain accurate atomic

coordinates, bond lengths, and bond angles. The structure of 2-Bromo-3-
hydroxybenzaldehyde has been deposited in the Cambridge Crystallographic Data

Centre (CCDC) with deposition number 234067.[4]

Visualizing the Workflow
A systematic approach is crucial for the efficient and accurate structural confirmation of a novel

compound. The following workflow outlines the logical progression of experiments.
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Workflow for Structural Confirmation

Synthesis & Purification

Spectroscopic Analysis

Definitive Structure

Confirmation

Synthesize & Purify
2-Bromo-3-hydroxybenzaldehyde

NMR Spectroscopy
(¹H & ¹³C)

Initial Structure Hypothesis

IR Spectroscopy

Functional Group ID

Mass Spectrometry

Molecular Weight & Formula

Single-Crystal
X-ray Diffraction

Informs Crystallization Strategy

Structure Confirmed

Corroborates Functional Groups Confirms Elemental Composition

Unambiguous 3D Structure
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Analytical Techniques & Structural Information

Analytical Techniques

Derived Structural Information

2-Bromo-3-hydroxybenzaldehyde

NMR
(¹H, ¹³C) FT-IR Mass Spec. X-ray

Crystallography

Atom Connectivity
(2D Structure)

Functional Groups
(-OH, -CHO, C-Br)

Molecular Weight &
Isotopic Pattern

3D Molecular Structure
(Bond Lengths/Angles)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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